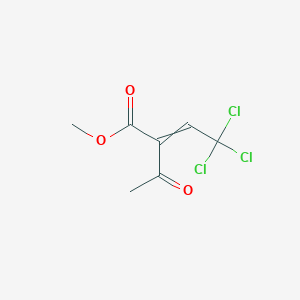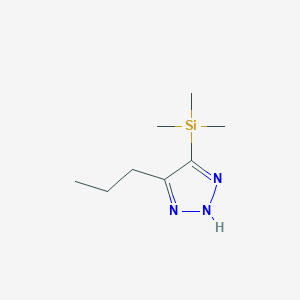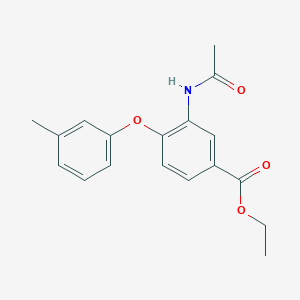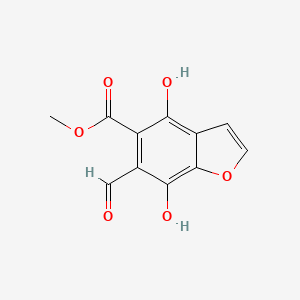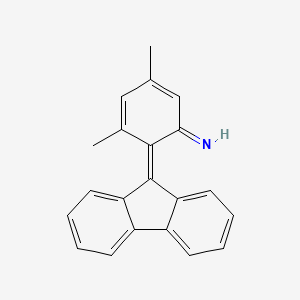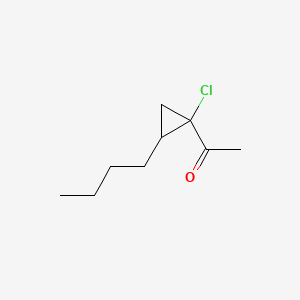
1-(2-Butyl-1-chlorocyclopropyl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Butyl-1-chlorocyclopropyl)ethan-1-one is an organic compound that belongs to the class of cyclopropyl ketones. This compound is characterized by the presence of a cyclopropyl ring substituted with a butyl group and a chlorine atom, along with a ketone functional group. It is a colorless liquid at room temperature and is used as an intermediate in the synthesis of various chemical products.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Butyl-1-chlorocyclopropyl)ethan-1-one typically involves the chlorination of cyclopropyl methyl ketone. The process can be summarized as follows:
Starting Material: Cyclopropyl methyl ketone.
Chlorination: The starting material is dissolved in a suitable solvent such as dichloromethane. Chlorine gas is then introduced into the reaction mixture at a controlled temperature, usually below 5°C, to prevent side reactions.
Reaction Conditions: The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to avoid unwanted oxidation. The chlorination is typically performed for several hours until the desired product is obtained.
Isolation: After the reaction is complete, the solvent is removed under reduced pressure, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient chlorination and high yield. The reaction conditions are carefully monitored to maintain the desired temperature and pressure, and the product is isolated using industrial-scale distillation units.
化学反应分析
Types of Reactions
1-(2-Butyl-1-chlorocyclopropyl)ethan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the cyclopropyl ring can be substituted by nucleophiles such as amines, alcohols, or thiols.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are typical reducing agents.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid are common oxidizing agents.
Major Products
Nucleophilic Substitution: Substituted cyclopropyl ketones.
Reduction: Cyclopropyl alcohols.
Oxidation: Cyclopropyl carboxylic acids.
科学研究应用
1-(2-Butyl-1-chlorocyclopropyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and its interactions with biological molecules.
Medicine: It is investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.
作用机制
The mechanism of action of 1-(2-Butyl-1-chlorocyclopropyl)ethan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target molecule. The cyclopropyl ring and the ketone group play a crucial role in determining the reactivity and specificity of the compound.
相似化合物的比较
Similar Compounds
2-Chloro-1-(1-chlorocyclopropyl)ethanone: A similar compound with two chlorine atoms on the cyclopropyl ring.
Cyclopropyl methyl ketone: The starting material for the synthesis of 1-(2-Butyl-1-chlorocyclopropyl)ethan-1-one.
Cyclopropyl carboxylic acid: An oxidized derivative of cyclopropyl ketones.
Uniqueness
This compound is unique due to the presence of the butyl group, which can influence its reactivity and interactions with other molecules. The combination of the cyclopropyl ring, chlorine atom, and ketone group provides a distinct chemical profile that can be exploited in various synthetic and research applications.
属性
CAS 编号 |
84388-83-0 |
|---|---|
分子式 |
C9H15ClO |
分子量 |
174.67 g/mol |
IUPAC 名称 |
1-(2-butyl-1-chlorocyclopropyl)ethanone |
InChI |
InChI=1S/C9H15ClO/c1-3-4-5-8-6-9(8,10)7(2)11/h8H,3-6H2,1-2H3 |
InChI 键 |
HDFMFKZXBHYXOT-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1CC1(C(=O)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





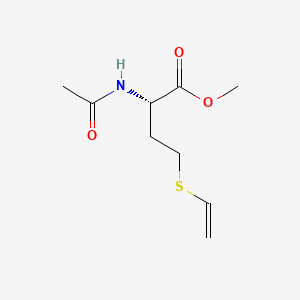
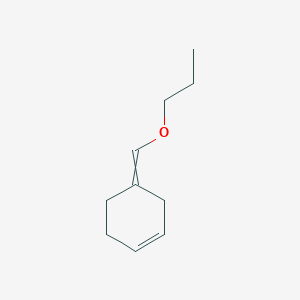
![4-[(Dimethylamino)methylidene]-2,6-dimethylheptane-3,5-dione](/img/structure/B14421672.png)



